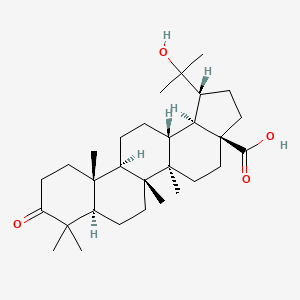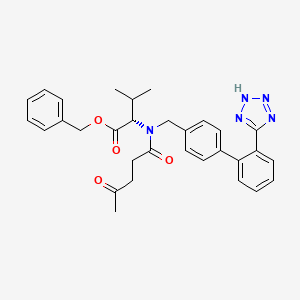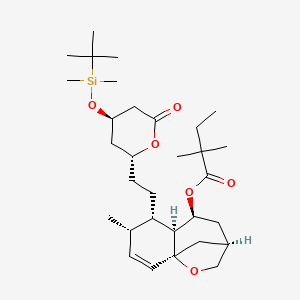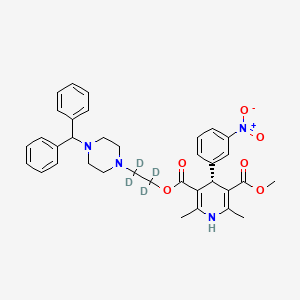
20-Hydroxy-3-oxo-28-lupanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxy-3-oxo-28-lupanoic acid is a natural triterpenoid isolated from the herbs of Jatropha curcas . It is used for reference standards and pharmacological research .
Synthesis Analysis
A one-step synthesis of this compound from betulin was developed. Its glycosylation by -acetobromoglucose (ABG) catalyzed by Ag2O in various solvents such as pyridine, CH2Cl2, and their mixture was studied .Molecular Structure Analysis
The molecular formula of this compound is C30H48O4, and its molar mass is 472.69972 . The structure has been confirmed by NMR .Physical and Chemical Properties Analysis
The density of this compound is predicted to be 1.099±0.06 g/cm3. It has a melting point of 191-193℃ and a predicted boiling point of 576.3±15.0 °C .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties : Lupane-type triterpenes, including 20-Hydroxy-3-oxo-28-lupanoic acid, have shown potential in pharmacology. For instance, a study on triterpenoids from Pulsatilla chinensis revealed the cytotoxic activities of these compounds against various cancer cell lines, highlighting their potential as anticancer agents (Ye et al., 1996).
Anti-Inflammatory Effects : A study investigating 20-Hydroxy-3-oxolupan-28-oic acid specifically found that it attenuates inflammatory responses in LPS-stimulated RAW264.7 macrophages. This compound inhibited the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent (Cao et al., 2019).
Antimicrobial and Antifungal Applications : Research on 3β-hydroxyllup-20(29)-en-28-oic acid, a related compound, demonstrated its potential as an antifungal drug, showing efficacy against various fungal organisms (Habila et al., 2010).
Potential in Treating HIV : A study on the anti-HIV-1 and anti-inflammatory properties of lupanes isolated from Garcinia hanburyi showed promising results. These compounds displayed anti-HIV-1 activities, further broadening the scope of lupane-type triterpenes in medicinal research (Reutrakul et al., 2010).
Cytotoxic Properties : Lupane-type triterpenoids isolated from Acacia mellifera were evaluated for their cytotoxicity on a human non-small-cell bronchopulmonary carcinoma cell line. This study contributes to the understanding of lupane-type triterpenoids in cancer therapy (Mutai et al., 2004).
Chemical Constituents Analysis : Research on the chemical constituents of Salacia chinensis L. identified a new triterpene, 28-hydroxy-3-oxo-30-lupanoic acid, along with other triterpenes. These findings contribute to the chemical profiling of plants containing lupane-type triterpenes (Tran Thi Minha et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 20-Hydroxy-3-oxo-28-lupanoic acid is the protein synthesis machinery of cells, specifically the ribosomes . It binds to ribosomes, thereby preventing the formation of polypeptide chains . This compound also targets inflammatory mediators such as TNF-α .
Mode of Action
This compound inhibits protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . This mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the formation of polypeptide chains . It also impacts the inflammatory response pathway by inhibiting the production of TNF-α and other inflammatory mediators .
Result of Action
The inhibition of protein synthesis and inflammatory mediators by this compound can lead to a decrease in inflammation and an increase in insulin sensitivity by inhibiting glucose uptake in adipocytes . It has also shown potential for use as an anti-diabetic agent .
Biochemische Analyse
Biochemical Properties
20-Hydroxy-3-oxo-28-lupanoic acid interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . The mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A .
Cellular Effects
This compound has been shown to increase insulin sensitivity by inhibiting glucose uptake in adipocytes . It also suppresses the release of nitric oxide (NO), pro-inflammatory cytokine tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the expression of genes involved in immune responses . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Eigenschaften
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)



![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)



